(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-8-1-2-10(14)9(3-8)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNNPXOFDMSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)F)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step often involves nucleophilic substitution reactions where a fluoromethyl group is introduced to the azetidine ring.
Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is then attached to the azetidine ring through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest it may act as an inhibitor or modulator of specific biological targets, which could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
- Selective Estrogen Receptor Degraders : Research indicates that derivatives of this compound are being explored as selective estrogen receptor degraders (SERDs), which could provide new avenues for breast cancer treatment by targeting estrogen receptors more effectively .
Biological Research
- Enzyme Interaction Studies : The compound has been utilized as a probe to investigate enzyme mechanisms. Its unique structure allows it to interact with biological macromolecules, providing insights into enzyme kinetics and binding affinities.
- Antimicrobial Activity : Studies have demonstrated that compounds similar to (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .
Material Science
- Polymer Development : In the industrial sector, this compound can be used in the synthesis of new polymers or coatings with specific properties, such as increased durability or resistance to environmental factors.
Antimicrobial Screening
A study conducted on related azetidine derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated groups was correlated with enhanced antibacterial properties, indicating that this compound may share similar efficacy .
Selective Estrogen Receptor Degradation
Recent research highlighted the potential of compounds derived from this compound as SERDs. These compounds demonstrated the ability to selectively degrade estrogen receptors in vitro, suggesting their utility in targeted cancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluorophenyl)(3-(chloromethyl)azetidin-1-yl)methanone
- (5-Chloro-2-fluorophenyl)(3-(bromomethyl)azetidin-1-yl)methanone
- (5-Chloro-2-fluorophenyl)(3-(iodomethyl)azetidin-1-yl)methanone
Uniqueness
What sets (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone apart from similar compounds is the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a unique and valuable compound for research and development.
Biological Activity
(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight : 253.67 g/mol
CAS Number : 1443983-86-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related azetidinones have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like CA-4 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 23 |
| 9q | MDA-MB-231 | 30 |
| CA-4 | MCF-7 | 3.9 |
The mechanism through which these compounds exert their effects often involves the destabilization of microtubules, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses indicate that these compounds can induce G2/M phase arrest and activate apoptotic pathways through increased levels of reactive oxygen species (ROS) and caspase activation .
Study on Tubulin-Destabilizing Effects
In a recent study, azetidinone derivatives were evaluated for their ability to inhibit tubulin polymerization. The results showed that these compounds bind to the colchicine site on tubulin, leading to significant reductions in microtubule assembly in vitro. The study provided compelling evidence of the structure-activity relationship (SAR), emphasizing how modifications in the azetidine ring can enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Friedel-Crafts acylation to introduce the methanone group to the aromatic ring using aluminum chloride (AlCl₃) as a Lewis catalyst .
- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution to introduce the fluoromethyl group, using fluoromethylating agents like Selectfluor® under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and LC-MS to confirm purity and structure .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. SHELXL is recommended for small-molecule refinement .
- Spectroscopy : Employ NMR to resolve fluorinated groups and - HSQC for azetidine ring confirmation .
- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties like dipole moments and HOMO-LUMO gaps .
Q. What strategies ensure solubility and stability during biological assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA to prevent aggregation) .
- Stability Testing : Monitor degradation via LC-MS over 24–72 hours under physiological conditions (pH 7.4, 37°C). Add antioxidants (e.g., 0.01% ascorbic acid) if oxidation is observed .
Advanced Research Questions
Q. How can the compound's pharmacological activity be evaluated in vitro and in vivo?
- Methodological Answer :
- Enzyme Inhibition Assays : For MAGL inhibition, use recombinant human MAGL with 4-nitrophenyl acetate as a substrate. Measure IC₅₀ via spectrophotometric detection of 4-nitrophenol release .
- In Vivo Models : Administer the compound intraperitoneally (1–10 mg/kg) in rodent neuropathic pain models (e.g., chronic constriction injury). Assess mechanical allodynia using von Frey filaments and monitor 2-AG elevation in brain tissue via LC-MS/MS .
Q. How should researchers resolve contradictions in crystallographic or pharmacological data?
- Methodological Answer :
- Crystallographic Ambiguities : For twinned crystals, use SHELXD for dual-space structure solution and validate with R-factor convergence (R₁ < 0.05). Cross-validate with powder XRD if single crystals are impure .
- Pharmacological Discrepancies : Employ orthogonal assays (e.g., thermal shift assays for target engagement) and genetic knockdowns (siRNA) to confirm on-target effects .
Q. What computational approaches predict binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with MAGL crystal structures (PDB: 3HJU). Prioritize poses with fluorophenyl-azetidine interactions in the catalytic triad (Ser122, Asp239, His269) .
- Selectivity Profiling : Perform pharmacophore screening against serine hydrolases (e.g., FAAH, ABHD6) using ChEMBL datasets to identify off-target risks .
Q. How can researchers optimize crystallographic refinement for high-resolution data?
- Methodological Answer :
- High-Resolution Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and refine hydrogen positions using riding models. Use the TWIN/BASF commands for twinned data .
- Validation Tools : Check geometry with PLATON and electron density maps (e.g., omit maps) to confirm ligand placement .
Q. What methodologies identify metabolites or degradation products?
- Methodological Answer :
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Use MassHunter® software for metabolite ID based on mass shifts (e.g., +16 Da for hydroxylation) .
- Degradation Pathways : Expose the compound to accelerated stability conditions (40°C/75% RH) and track degradation products with HPLC-PDA. Isolate major degradants via prep-HPLC for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
